

Chemical and physical properties of Fenthion-d6

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Compound of Interest

Compound Name: Fenthion-d6

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Fenthion-d6: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the chemical and physical properties of **Fenthion-d6**. This deuterated analog of the organothiophosphate insecticide Fenthion serves as a critical internal standard for analytical and research applications.

Fenthion-d6, with the systematic name O,O-di(methyl-d3) O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate, is primarily utilized in quantitative analyses to ensure accuracy and precision.^{[1][2]} Its isotopic labeling allows for clear differentiation from its non-deuterated counterpart in mass spectrometry-based methods.^[3]

Core Chemical and Physical Properties

The essential chemical and physical characteristics of **Fenthion-d6** are summarized below. It is important to note that while data for Fenthion is readily available, specific experimental values for the physical properties of **Fenthion-d6** are not extensively published, as its primary application is not dependent on these bulk properties. The properties of Fenthion are therefore provided as a close approximation.

Table 1: Chemical Identification of **Fenthion-d6**

Identifier	Value
Chemical Name	O,O-di(methyl-d3) O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate
Synonyms	Fenthion-(O,O-dimethyl-d6)
CAS Number	1189662-83-6[4]
Molecular Formula	C ₁₀ H ₉ D ₆ O ₃ PS ₂ [1]
Molecular Weight	284.37 g/mol [1]

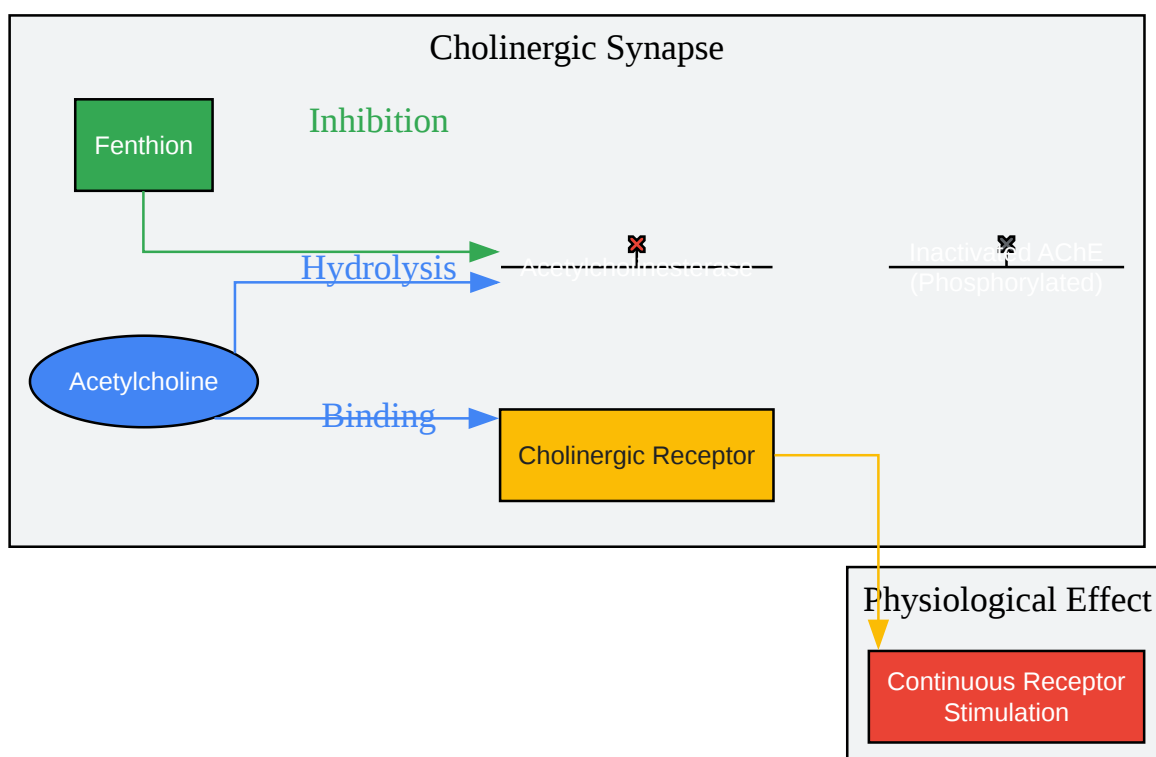
Table 2: Physical Properties of Fenthion (as an analogue to **Fenthion-d6**)

Property	Value
Appearance	Colorless, almost odorless liquid (pure); brown oily liquid with a weak garlic odor (technical)[5]
Density	1.250 g/cm ³ (at 20 °C)[5]
Melting Point	7 °C (45 °F; 280 K)[5]
Boiling Point	87 °C (189 °F; 360 K) at 0.01 mmHg[5]
Solubility in Water	54-56 ppm (at 20 °C)[5]
Solubility in Organic Solvents	Soluble in glyceride oils, methanol, ethanol, ether, acetone, and most organic solvents, especially chlorinated hydrocarbons.[5]
Vapor Pressure	4 x 10 ⁻⁵ mmHg (at 20 °C)[5]

Mechanism of Action: Cholinesterase Inhibition

Like its non-deuterated counterpart, **Fenthion-d6** is expected to act as a cholinesterase inhibitor.[5] Organophosphates inactivate acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inactivation occurs through the phosphorylation of the serine hydroxyl group at the active site of AChE. The accumulation of

acetylcholine at nerve endings leads to the overstimulation of cholinergic receptors, resulting in neurotoxic effects.[6]



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Caption: Cholinesterase inhibition by Fenthion.

Experimental Protocols

Synthesis of Fenthion-d6

While a specific protocol for **Fenthion-d6** is not publicly detailed, its synthesis can be inferred from the established synthesis of Fenthion.[7] The process involves the condensation of 4-methylmercapto-m-cresol with deuterated dimethyl phosphorochloridothioate. The use of the deuterated reagent introduces the six deuterium atoms onto the two methoxy groups.

Reaction Scheme:

4-methylmercapto-m-cresol + O,O-di(methyl-d3) phosphorochloridothioate → **Fenthion-d6** + HCl

General Procedure:

- In a reaction vessel under an inert atmosphere, dissolve 4-methylmercapto-m-cresol in a suitable anhydrous organic solvent (e.g., toluene).
- Add an acid scavenger, such as triethylamine, to the solution.
- Slowly add O,O-di(methyl-d3) phosphorochloridothioate to the reaction mixture while maintaining a controlled temperature.
- Allow the reaction to proceed to completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is typically washed with water and brine to remove the acid scavenger hydrochloride and other water-soluble impurities.
- The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude **Fenthion-d6** is then purified using a suitable technique, such as column chromatography, to yield the final product.

Analytical Method: UHPLC-MS/MS for Quantification

Fenthion-d6 is ideally suited as an internal standard for the quantification of Fenthion in various matrices using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[\[8\]](#)[\[9\]](#)

Sample Preparation (QuEChERS Method):

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective sample preparation technique for pesticide residue analysis.[\[9\]](#)

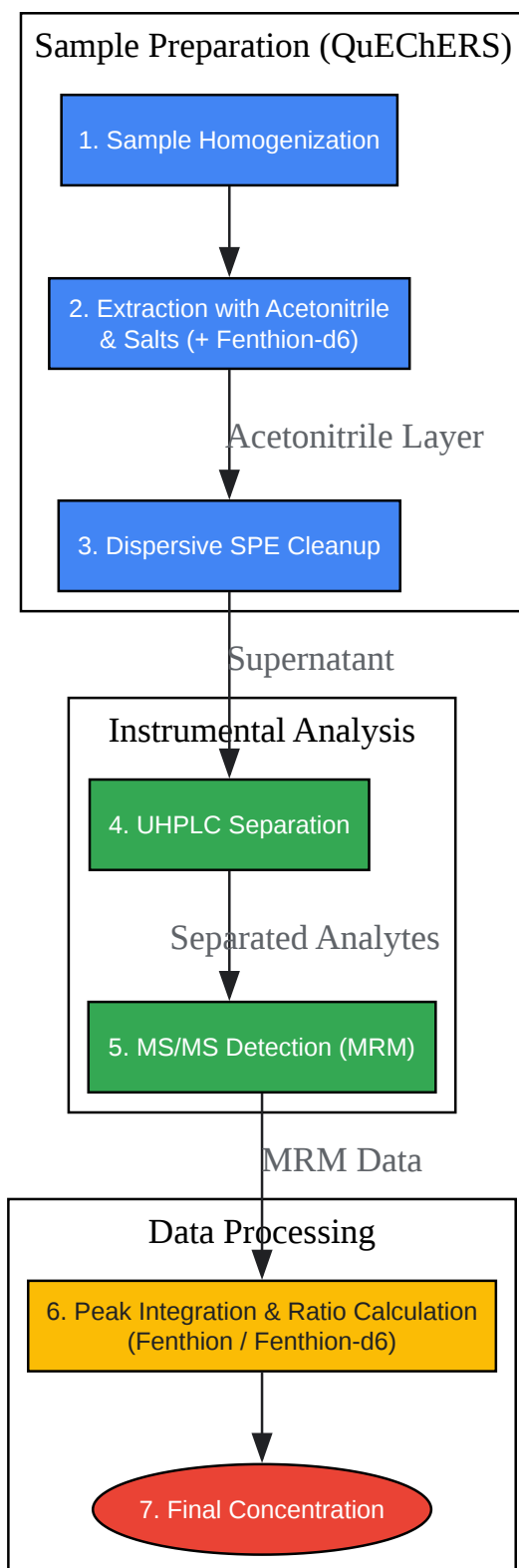
- Homogenization: Homogenize the sample matrix (e.g., food produce, biological tissue).

- **Extraction:** Weigh a representative portion of the homogenized sample into a centrifuge tube. Add a known amount of **Fenthion-d6** internal standard. Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- **Shaking and Centrifugation:** Shake the tube vigorously to ensure thorough extraction and then centrifuge to separate the organic and aqueous layers.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).
- **Final Preparation:** Vortex and centrifuge the d-SPE tube. The resulting supernatant is ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Instrumental Analysis:

- **Chromatographic Separation:**
 - **UHPLC System:** A high-pressure gradient UHPLC system.
 - **Column:** A reverse-phase column suitable for pesticide analysis (e.g., C18).
 - **Mobile Phase:** A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.[\[8\]](#)[\[9\]](#)
 - **Injection Volume:** A small injection volume (e.g., 1-5 μ L).
- **Mass Spectrometric Detection:**
 - **Ionization Source:** Electrospray ionization (ESI) in positive mode is commonly used for Fenthion and its metabolites.[\[8\]](#)[\[9\]](#)
 - **Acquisition Mode:** Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Fenthion and **Fenthion-d6** are monitored.
 - **MRM Transitions (Hypothetical for **Fenthion-d6**):**

- Fenthion: Precursor ion (m/z) → Product ion (m/z)
- **Fenthion-d6**: Precursor ion (m/z + 6) → Product ion (m/z) or (m/z + 6)
- Data Analysis: The peak area ratio of Fenthion to **Fenthion-d6** is used to construct a calibration curve and quantify the amount of Fenthion in the unknown sample.



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Caption: UHPLC-MS/MS analytical workflow for Fenthion.

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